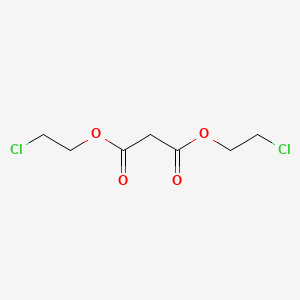
2-Propenenitrile, 3-(2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Nitro-phenyl)-acrylonitrile is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitro-phenyl)-acrylonitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 3-(2-Nitro-phenyl)-acrylonitrile can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in 3-(2-Nitro-phenyl)-acrylonitrile can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed:
Reduction: 3-(2-Amino-phenyl)-acrylonitrile
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(2-Nitro-phenyl)-acrylonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(2-Nitro-phenyl)-acrylonitrile involves its interaction with various molecular targets, depending on the context of its use. In biological systems, the compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The nitro group plays a crucial role in its reactivity, allowing for interactions with nucleophiles and electrophiles.
相似化合物的比较
- 3-(4-Nitro-phenyl)-acrylonitrile
- 3-(2-Nitro-phenyl)-propionitrile
- 3-(2-Nitro-phenyl)-acrylic acid
Uniqueness: 3-(2-Nitro-phenyl)-acrylonitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs.
属性
CAS 编号 |
55000-26-5 |
|---|---|
分子式 |
C9H6N2O2 |
分子量 |
174.16 g/mol |
IUPAC 名称 |
(E)-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H/b5-3+ |
InChI 键 |
PYFAAUHTCQDTSQ-HWKANZROSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C#N)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)






![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)



